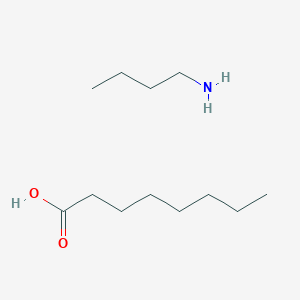
Butan-1-amine;octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-1-amine;octanoic acid is a chemical compound with the molecular formula C12H27NO2. It is formed by the combination of octanoic acid and 1-butanamine in a 1:1 molar ratio. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compd. with 1-butanamine (1:1) typically involves the reaction of octanoic acid with 1-butanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound. The reaction can be represented as follows:
C8H16O2+C4H11N→C12H27NO2
Industrial Production Methods
In industrial settings, the production of octanoic acid, compd. with 1-butanamine (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-1-amine;octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated compounds and esters.
Wissenschaftliche Forschungsanwendungen
Butan-1-amine;octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of octanoic acid, compd. with 1-butanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octanoic acid, compd. with dibutylamine (1:1)
- Octanoic acid, compd. with ethylamine (1:1)
- Octanoic acid, compd. with methylamine (1:1)
Uniqueness
Butan-1-amine;octanoic acid is unique due to its specific combination of octanoic acid and 1-butanamine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
17463-28-4 |
|---|---|
Molekularformel |
C12H27NO2 |
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
butan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11N/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5/h2-7H2,1H3,(H,9,10);2-5H2,1H3 |
InChI-Schlüssel |
SGTADWDVCKFNIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCN |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCN |
Key on ui other cas no. |
17463-28-4 |
Synonyme |
Octanoic acid, compd. with 1-butanamine (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


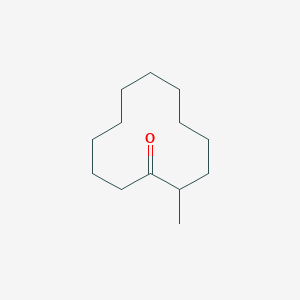
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)


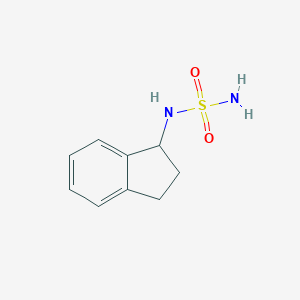
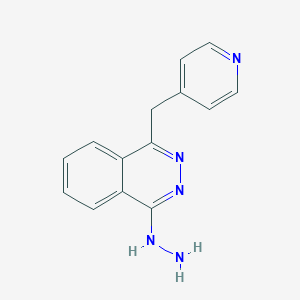
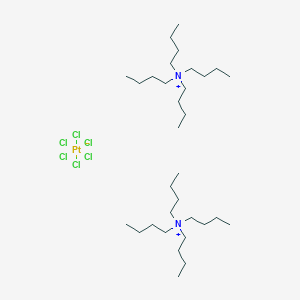
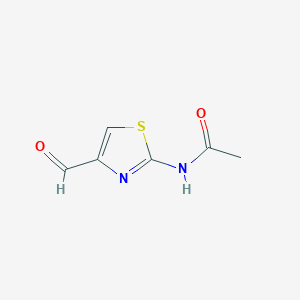
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
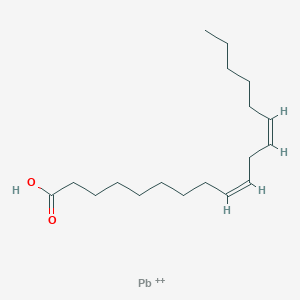

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)


